tert-butyl 5-(6-methylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-11-5-14(18-10-17-11)19-6-12-8-20(9-13(12)7-19)15(21)22-16(2,3)4/h5,10,12-13H,6-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWKCJFVJATJJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 5-(6-methylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate (CAS Number: 2098136-57-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, synthesis, and biological evaluations of this compound, focusing on its pharmacological effects and mechanisms of action.
- Molecular Formula : C16H24N4O
- Molecular Weight : 288.39 g/mol
- Structural Characteristics : The compound features a hexahydropyrrolo structure fused with a pyrimidine moiety, which is crucial for its biological activity.
Synthesis
The synthesis of this compound involves multi-step organic reactions. Key steps include:
- Formation of the hexahydropyrrolo framework.
- Introduction of the pyrimidine substituent via nucleophilic substitution.
- Esterification to yield the final product.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. Notably, it has demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentration (MIC) values were found to be lower than those of standard treatments, indicating a promising potential as an anti-tuberculosis agent .
The mechanism through which this compound exerts its effects involves:
- Inhibition of mycolic acid biosynthesis in Mtb by targeting the mmpL3 gene, which is essential for cell wall integrity .
- Interaction with specific enzymes involved in bacterial metabolism, leading to cell death.
Cytotoxicity and Selectivity
In vitro assays have shown that the compound exhibits low cytotoxicity in mammalian cell lines, with IC50 values significantly higher than the MIC values against Mtb. This selectivity suggests a favorable therapeutic index for potential clinical applications .
Data Table: Biological Activity Summary
| Activity Type | Target Organism | MIC (µg/mL) | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | <0.016 | >64 | |
| Cytotoxicity | Mammalian cells | N/A | >64 |
Case Studies
- Study on Antitubercular Activity : A study conducted on various pyrrole derivatives highlighted that compounds similar to this compound exhibited potent anti-TB activity with minimal cytotoxic effects. The structure-activity relationship (SAR) indicated that modifications to the pyrrole ring could enhance efficacy .
- Pharmacokinetic Evaluation : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics in vivo, making it a candidate for further development as an anti-TB drug.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
